![molecular formula C₄₃H₅₇NO₂ B1145037 (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol CAS No. 186826-70-0](/img/no-structure.png)

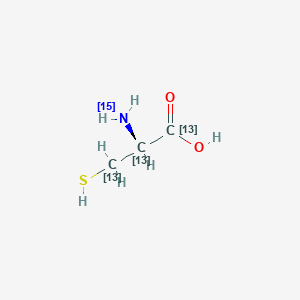

(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol is a useful research compound. Its molecular formula is C₄₃H₅₇NO₂ and its molecular weight is 619.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Kelly and Sykes (1968) demonstrated the synthesis of similar compounds by converting 3β-acetoxyandrost-5-en-17-one into various derivatives, including 3β,15β,17β-trihydroxyandrost-5-ene. These processes are fundamental for producing complex steroidal structures (Kelly & Sykes, 1968).

Role in Inhibition of Human Cytochrome P45017alpha

- Jarman et al. (1998) found that compounds with a structure similar to (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol, such as abiraterone, are potent inhibitors of human cytochrome P45017alpha. This enzyme is crucial in steroidogenesis, highlighting the compound's potential in influencing steroid hormone production (Jarman, Barrie, & Llera, 1998).

Development of Antiproliferative Agents

- Purushottamachar et al. (2013) discussed the structural modifications of similar compounds for developing new drugs targeting prostate cancer. These modifications aim to enhance antiproliferative activities and androgen receptor down-regulating properties, indicating potential cancer therapeutic applications (Purushottamachar et al., 2013).

Identification in Biological Samples

- Brooksbank and Gower (1964) utilized chromatographic methods to identify compounds like androsta-5,16-dien-3β-ol in human urine. This suggests the compound's role in human metabolism and potential as a biomarker (Brooksbank & Gower, 1964).

Novel Synthesis Approaches

- Wölfling et al. (2006) developed a method to synthesize derivatives from 3β-acetoxyandrost-5-en-17-one, which is structurally related to this compound. Their work provides insights into the creation of novel steroidal structures (Wölfling et al., 2006).

Enzyme Inhibition for Cancer Therapy

- Njar et al. (1996) researched the use of similar steroidal compounds as inhibitors of specific enzymes in cancer therapy. Their work contributes to understanding how these compounds can be used to target cancer cells (Njar, Klus, & Brodie, 1996).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme 3β-Hydroxysteroid Dehydrogenase (3β-HSD) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones .

Mode of Action

The compound interacts with 3β-HSD, which catalyzes the conversion of δ5-3β-hydroxysteroids to the corresponding δ4-3-ketosteroids . This is an essential step in the biosynthesis of all classes of steroid hormones

Biochemical Pathways

The compound affects the steroid hormone biosynthesis pathway by interacting with 3β-HSD . This can lead to changes in the levels of various steroid hormones, depending on the specific isoform of 3β-HSD involved and the tissue in which it is expressed .

Result of Action

The interaction of the compound with 3β-HSD could potentially alter the levels of various steroid hormones in the body . This could have a range of effects at the molecular and cellular levels, depending on the specific hormones affected and the tissues in which they act.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of the compound. For example, the activity of 3β-HSD, and hence the effect of the compound, could be influenced by factors such as the presence of cofactors (NAD+/NADP+) and the levels of substrate steroids . .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, reduction, and coupling reactions.", "Starting Materials": ["Androst-5-ene-3β,16β-diol", "3-pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate"], "Reaction": ["Step 1: Protection of the hydroxyl group at C-3 of androst-5-ene-3β,16β-diol with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 2: Reduction of the double bond at C-16 of the acetate derivative using sodium borohydride in methanol to form the corresponding 16β-alcohol derivative.", "Step 3: Protection of the hydroxyl group at C-16 of the 16β-alcohol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 4: Reduction of the double bond at C-5 of the acetate derivative using sodium borohydride in methanol to form the corresponding 5β-alcohol derivative.", "Step 5: Deprotection of the hydroxyl group at C-16 of the 5β-alcohol derivative using hydrochloric acid to form the corresponding 5β,16β-diol derivative.", "Step 6: Protection of the hydroxyl group at C-3 of the 5β,16β-diol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 7: Coupling of the 3-pyridinecarboxaldehyde with the 5β,16β-diacetate derivative using sodium hydroxide in chloroform to form the corresponding pyridine derivative.", "Step 8: Deprotection of the hydroxyl group at C-3 of the pyridine derivative using sodium hydroxide to form the final product, (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol."] } | |

Numéro CAS |

186826-70-0 |

Formule moléculaire |

C₄₃H₅₇NO₂ |

Poids moléculaire |

619.92 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)